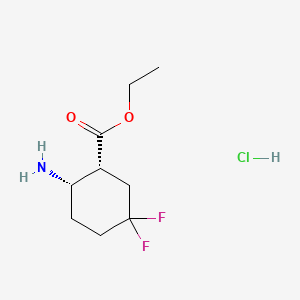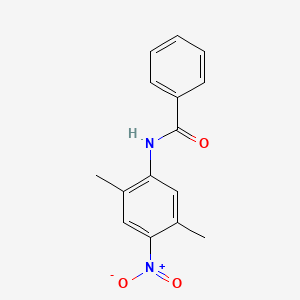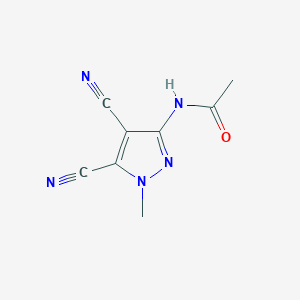
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of both chloroethyl and aminoethyl groups attached to a sulfur atom, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid typically involves the reaction of 2-chloroethylamine hydrochloride with 2-chloroethyl sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine hydrochloride+2-chloroethyl sulfide→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through techniques such as crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 2-hydroxyethyl-(2-aminoethyl)sulfid-hydrochlorid.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines.
Applications De Recherche Scientifique
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. The aminoethyl group can interact with receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl methyl sulfide: Similar structure but with a methyl group instead of an aminoethyl group.
2-Chloroethyl ethyl sulfide: Contains an ethyl group instead of an aminoethyl group.
2-Chloroethyl phenyl sulfide: Features a phenyl group in place of the aminoethyl group.
Uniqueness
(2-Chlorethyl)-(2-aminoethyl)sulfid-hydrochlorid is unique due to the presence of both chloroethyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
72640-22-3 |
|---|---|
Formule moléculaire |
C4H11Cl2NS |
Poids moléculaire |
176.11 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C4H10ClNS.ClH/c5-1-3-7-4-2-6;/h1-4,6H2;1H |
Clé InChI |
NXKFORWKDLOCDQ-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)







![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
